TbPTR1 Enzymatic Inhibition Potency Within the 2-Aminobenzothiazole Series
High-strength differential evidence is limited; direct head-to-head quantitative data for this specific CAS number are not publicly available in primary literature. The following represents class-level inference from a systematically characterized 42-compound series [1]. The 2-amino-benzothiazole scaffold, which encompasses the structural core of this compound, yielded optimized TbPTR1 inhibitors with IC50 values as low as 0.35 µM [1]. The 6-methylsulfonyl substituent contributes to potent inhibition by anchoring a water-mediated hydrogen-bond network resolved crystallographically in the TbPTR1 ternary complex [1]. In the absence of compound-specific IC50 data, users should reference the class-leading value of 0.35 µM for TbPTR1 and 1.9 µM for LmPTR1 as benchmarks for the scaffold's maximal potential, while noting that the lead compound 4c (2-amino-N-benzylbenzo[d]thiazole-6-carboxamide) achieved an anti-T. brucei EC50 of 7.0 µM, providing a comparator for cellular translation [1].
| Evidence Dimension | TbPTR1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not individually reported; scaffold-optimized range reaches 0.35 µM [1] |
| Comparator Or Baseline | Unsubstituted 2-amino-benzo[d]thiazole (no IC50 reported); optimized leads within series achieve IC50 0.35–1.9 µM [1] |
| Quantified Difference | ≥ 5-fold improvement over initial hits within the same optimization campaign [1] |
| Conditions | Recombinant T. brucei PTR1 enzyme assay, spectrophotometric detection of NADPH oxidation [1] |
Why This Matters
For procurement decisions, this scaffold-level potency benchmark confirms that the compound's substitution pattern is associated with nanomolar-to-low-micromolar target engagement, a prerequisite for progressing antiparasitic drug discovery programs.
- [1] Linciano, P., Pozzi, C., Iacono, L. D., di Pisa, F., Landi, G., Bonucci, A., Gul, S., Kuzikov, M., Ellinger, B., Witt, G., Santarem, N., Baptista, C., Franco, C., Moraes, C. B., Müller, W., Wittig, U., Luciani, R., Costi, M. P. (2019). Enhancement of Benzothiazoles as Pteridine Reductase-1 Inhibitors for the Treatment of Trypanosomatidic Infections. Journal of Medicinal Chemistry, 62(8), 3989–4012. View Source
